molecular formula C24H29N3O4 B13944561 6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one

6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one

Cat. No.: B13944561
M. Wt: 423.5 g/mol
InChI Key: PERRQVWGDUVTPH-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with dimethoxy groups at positions 6 and 7, and a piperazine ring linked to a pyridine moiety via a butyl chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the chromen-4-one core, followed by the introduction of the dimethoxy groups at positions 6 and 7. The piperazine ring is then linked to the chromen-4-one core via a butyl chain, and finally, the pyridine moiety is attached to the piperazine ring. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases, leading to the cleavage of specific bonds and the formation of hydrolyzed products.

Scientific Research Applications

6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one can be compared with other similar compounds, such as:

    6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one: This compound shares the chromen-4-one core and dimethoxy groups but lacks the piperazine and pyridine moieties.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound has a different core structure but contains dimethoxy groups and is used in similar applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

6,7-dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one

InChI

InChI=1S/C24H29N3O4/c1-29-21-15-19-20(16-22(21)30-2)31-17-18(24(19)28)7-4-6-10-26-11-13-27(14-12-26)23-8-3-5-9-25-23/h3,5,8-9,15-17H,4,6-7,10-14H2,1-2H3

InChI Key

PERRQVWGDUVTPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)CCCCN3CCN(CC3)C4=CC=CC=N4)OC

Origin of Product

United States

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